methyl 7-(2-methoxybenzamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
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Overview
Description
Methyl 7-(2-methoxybenzamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a synthetic organic compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the methoxybenzamido group and the tetrahydroisoquinoline core structure makes this compound particularly interesting for medicinal chemistry research.
Mechanism of Action
Target of Action
Similar compounds have been found to target bruton’s tyrosine kinase (btk), a nonreceptor tyrosine kinase .
Mode of Action
It can be inferred from similar compounds that it may act as a reversible inhibitor of its target .
Biochemical Pathways
Similar compounds have been shown to affect pathways related to b-cell-driven malignancies .
Result of Action
Similar compounds have been used in the treatment of relapsed or refractory mantle cell lymphoma (mcl) after at least two lines of systemic therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-(2-methoxybenzamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroisoquinoline ring.
Introduction of the Carboxylate Group: The carboxylate group can be introduced via esterification reactions, often using methyl chloroformate or similar reagents.
Attachment of the Methoxybenzamido Group: This step involves the coupling of the tetrahydroisoquinoline derivative with 2-methoxybenzoic acid or its derivatives, typically using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(2-methoxybenzamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The tetrahydroisoquinoline ring can be oxidized to form isoquinoline derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the core structure.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic ring or the tetrahydroisoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield isoquinoline derivatives, while substitution reactions could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, methyl 7-(2-methoxybenzamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition, receptor modulation, or antimicrobial activity, making it a candidate for drug discovery and development.
Medicine
The compound’s potential therapeutic applications are of significant interest. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer, neurological disorders, or infectious diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials, agrochemicals, or as an intermediate in the synthesis of other valuable chemicals.
Comparison with Similar Compounds
Similar Compounds
- Methyl 7-(2-chlorobenzamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
- Methyl 7-(2-fluorobenzamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
- Methyl 7-(2-nitrobenzamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
Uniqueness
Methyl 7-(2-methoxybenzamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is unique due to the presence of the methoxy group on the benzamido moiety. This structural feature can influence its chemical reactivity, biological activity, and overall pharmacokinetic properties, distinguishing it from other similar compounds.
Properties
IUPAC Name |
methyl 7-[(2-methoxybenzoyl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-24-17-6-4-3-5-16(17)18(22)20-15-8-7-13-9-10-21(19(23)25-2)12-14(13)11-15/h3-8,11H,9-10,12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YATQDEVLXJETJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC3=C(CCN(C3)C(=O)OC)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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